![molecular formula C16H12N6OS B2938020 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034538-17-3](/img/structure/B2938020.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a pyridinyl group, a 1,2,3-triazole group, and a benzo[d]thiazole-2-carboxamide group .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation . The structures of the compounds are usually confirmed by spectral and CHN analysis . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They often involve condensation reactions and can be influenced by factors like the presence of specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques can provide information about the functional groups present in the molecule and their interactions.Scientific Research Applications
Antimicrobial Activity
Thiazoles have been found to be active against various bacterial and fungal strains. For instance, a compound with a thiazole structure was more active against bacterial strains like B. cereus, B. subtilis, and E. coli, as well as fungal strains such as A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Analgesic and Anti-inflammatory Properties
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities, which could be beneficial in developing new pain relief medications .
Cancer Prevention
Triazoles are known for their antioxidant properties, which can reduce or eliminate free radicals, thereby protecting cells against oxidative damage—a key factor in cancer prevention .
Anti-mycobacterial Agents
Research into imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has highlighted their importance in the search for new anti-mycobacterial agents, which could lead to treatments for diseases like tuberculosis .
Chemotherapeutic Agents
The benzo[d]imidazo[2,1-b]thiazole structure has been associated with novel chemotherapeutic agents due to its satisfying properties for drug development .
Mechanism of Action
The mechanism of action of such compounds can vary depending on their specific structure and the biological system they interact with. Some similar compounds have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-15(16-19-13-5-1-2-6-14(13)24-16)18-8-11-10-22(21-20-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZJJNPOAZEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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